3-Mercapto-1-hexanol
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-sulfanylhexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZFMFVWHZKYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCO)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866216 | |
| Record name | 1-Hexanol, 3-mercapto- | |
| Source | EPA DSSTox | |
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Molecular Weight |
134.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
clear liquid | |
| Record name | 3-Mercaptohexanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/495/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
198.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Mercapto-1-hexanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040152 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in ethanol and heptane | |
| Record name | 3-Mercaptohexanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/495/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.975-0.980 | |
| Record name | 3-Mercaptohexanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/495/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
51755-83-0 | |
| Record name | 3-Mercaptohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51755-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Mercaptohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051755830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexanol, 3-mercapto- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexanol, 3-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866216 | |
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| Record name | 3-MERCAPTOHEXANOL | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1-Hexanol, 3-mercapto | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-MERCAPTOHEXANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | 3-Mercapto-1-hexanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040152 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Precursor Research of 3 Mercapto 1 Hexanol
Elucidation of Biosynthetic Pathways of 3-Mercapto-1-hexanol in Biological Systems
The biosynthesis of this compound involves the conversion of non-volatile precursors into the volatile thiol through enzymatic cleavage. These pathways differ depending on the biological system, with distinct mechanisms identified in microbes and plants.
Microbial Pathways for this compound Formation
Microorganisms play a crucial role in the release of volatile thiols from their odorless precursors. This process often involves specific enzymatic machinery capable of cleaving sulfur-containing conjugates.
While Corynebacteria, particularly those residing in the human axilla, are well-documented for their role in producing various sulfanylalkanols, including 3-mercapto-3-methyl-1-hexanol (B149205), from odorless precursors in sweat, detailed biosynthetic pathways specifically for this compound in Corynebacteria are less extensively documented in the provided research ebi.ac.ukresearchgate.netnih.gov. These bacteria generate sulfanylalkanols via β-elimination of S-conjugates researchgate.net. For instance, Corynebacterium Ax20 has been shown to release 3-methyl-3-sulfanylhexan-1-ol from a Cys-Gly-(S) conjugate through sequential enzymatic action ebi.ac.uk. Other Corynebacterium species, such as C. tuberculostearicum and C. minutissimum, along with Staphylococcus haemolyticus, have been identified for their ability to produce sulfury sweat characters ebi.ac.uk.
The release of volatile thiols from their non-volatile precursors in microbial systems typically involves a multi-step enzymatic process. For compounds like 3-mercapto-3-methyl-1-hexanol, the sequential action of a dipeptidase and a lyase is required to liberate the thiol from its precursor . A dipeptidase initially removes a glycyl residue from a Cys-Gly conjugate, followed by a β-lyase that cleaves the carbon-sulfur bond, releasing the free thiol ebi.ac.uknih.gov.
In the context of wine fermentation, Saccharomyces cerevisiae (yeast) is critical for the release of this compound (3-MH) from its cysteine-conjugated precursors researchgate.netnih.gov. Studies have shown that enzymes exhibiting cysteine-S-conjugate β-lyase activity are responsible for this cleavage researchgate.netnih.gov. For example, the STR3 gene in S. cerevisiae, encoding a pyridoxal-5′-phosphate-dependent cystathionine (B15957) β-lyase, has been demonstrated to cleave cysteinylated precursors of 3-MH in vitro researchgate.net. Bacterial extracts from Eubacterium limosum and purified tryptophanase from Escherichia coli have also shown cysteine-S-conjugate β-lyase activity capable of cleaving the Cys-3MH precursor nih.gov. The β-lyase enzyme activity results in the formation of a free thiol and an intermediate that spontaneously degrades into pyruvate (B1213749) and ammonia (B1221849) nih.gov.
Plant Metabolic Pathways Leading to this compound
Plants, particularly grapes, are significant sources of precursors for this compound. The conversion of these precursors into the volatile thiol occurs during processes such as vinification.
This compound (3-MH) is generated from odorless precursors present in grape juice acs.org. These precursors are primarily found as cysteine (Cys-3-MH) and glutathione (B108866) (Glut-3-MH) conjugates researchgate.netnih.govacs.orgacs.org. While the free thiol is not typically found in high concentrations in unfermented juice, it is released during vinification through the activity of carbon-sulfur lyase (CSL) enzymes acs.org. Further modification of 3-MH by yeast acetyl transferase (ATF) enzymes can lead to the formation of 3-mercaptohexyl acetate (B1210297) (3-MHA) acs.org.
Research has shown that the fermentation of a single diastereomer of Glut-3-MH with the yeast strain VIN13 (CSL1) yields not only the (R)-enantiomer of 3-MH but also the cysteine conjugate intermediate as a single (R)-diastereomer acs.org. Enzymatic degradation of (R)-Glut-3-MH with γ-glutamyltranspeptidase confirms its stereochemical relationship to the cysteine conjugate acs.org. This demonstrates that Glut-3-MH can liberate 3-MH under fermentation conditions, with the cysteine conjugate also forming in the process acs.org.
The concentrations of these precursors dramatically increase in grapes during the later stages of ripening acs.org. Processing operations, such as freezing, transportation, fining, and the inhibition of grape enzymes, can also affect precursor levels acs.org.
C6-compounds play a crucial role as intermediates in the formation of this compound precursors. (E)-2-hexenal is proposed to be involved in the formation of 3-S-glutathionylhexanal (Glut-3-MHAl), which serves as an intermediate in the biosynthesis of Glut-3-MH acs.org.
The synthesis of S-[3-hydroxy-1-propylpropyl]-L-cysteine, a known precursor of this compound, can be achieved through the Michael addition of L-cysteine to (2E)-2-hexenoic acid ethyl ester researchgate.netchimia.ch. An alternative synthetic method involves the Michael addition of cysteine to E-2-hexenal chimia.ch.
Influence of Ripening and Processing on Precursor Concentrations
The concentration of 3-MH precursors in grapes is markedly affected by ripening and various processing operations. acs.orgresearchgate.netnih.gov Research indicates a dramatic increase in precursor concentrations during the later stages of grape ripening. acs.orgresearchgate.netnih.gov For instance, in Sauvignon Blanc, 3-MH was barely detectable at veraison but increased to approximately 100 ng/L at mid-ripening, remaining relatively static until harvest. acs.org
Several processing steps can influence precursor levels:
Freezing, transportation, fining, and inhibiting grape enzymes have been shown to impact precursor concentrations. acs.orgresearchgate.netnih.gov
Environmental stress conditions such as cold shock, heat shock, ultraviolet-C (UV-C) irradiation, and biological stimulation have been observed to increase the content of 3-S-glutathionylhexan-1-ol (3MH-S-glut) and 3-S-cysteinylhexan-1-ol (3MH-S-cys) in grape berries and leaves. researchgate.netresearchgate.net
Harvest timing also plays a role; studies on Chardonnay grapes revealed that 3-MH precursor concentrations increased in the early morning and decreased throughout the day, suggesting that early morning harvesting could lead to higher 3-MH concentrations in wines. researchgate.net
Skin contact duration during processing can influence thiol content. Grapes harvested at 0600 h with no skin contact produced juices with significantly lower browning/oxidation and wines with higher thiol concentrations. researchgate.net
Clarifying agents like charcoal can cause a statistically significant, though quantitatively limited, depletion of 3-S-cysteinylhexan-1-ol (Cys-3SH) and 3-S-glutathionylhexan-1-ol (GSH-3SH). itjfs.com
In brewing, mash-hopping , which occurs at lower temperatures than boiling, can help preserve thiols, thereby contributing to the final beer's aroma and flavor profile. shanferments.com The concentration of 3-MH in hops varies considerably among cultivars, ranging from 10 to 120 μg/kg of pellet. researchmap.jpresearchgate.net Both malt (B15192052) and hops serve as sources of 3-MH precursors, including disulfide-bonded forms that are reduced during fermentation. researchmap.jpresearchgate.netacs.orgresearchgate.net
The average concentrations of key thiol precursors in grapes have been quantified, providing insight into their abundance:
| Precursor | Concentration Range (μg kg⁻¹) |
| 3-S-Glutathionylhexan-1-ol (G3MH) | 8–16 |
| 3-S-Cysteinylhexan-1-ol (Cys3MH) | 1–6 |
| 4-S-Cysteinyl-4-methylpentan-2-one (Cys4MMP) | 1–4 |
| 4-S-Glutathionyl-4-methylpentan-2-one (G4MMP) | 0.3 |
| Table 1: Average Thiol Precursor Content in Grapes (2013–2015 data) uniud.it |
The concentration of 3-MH in hops also shows variability:
| Matrix | Compound | Concentration Range (μg/kg of pellet) |
| Hops | This compound (3MH) | 10–120 |
| Table 2: this compound Concentrations in Hop Pellets researchmap.jpresearchgate.net |
Identification and Characterization of this compound Precursors
Several non-volatile S-conjugate forms of 3-MH have been identified as precursors in various matrices, including grapes, hops, and malt. unimi.itresearchmap.jpmdpi.cominfowine.comresearchgate.netresearchgate.netacs.orgresearchgate.netnih.govresearchgate.netresearchgate.netuniud.it These precursors are odorless and are converted into the volatile 3-MH during alcoholic fermentation, largely due to yeast activity. unimi.itmdpi.comoeno-one.euresearchgate.netnih.gov
Cysteine Conjugates (e.g., 3-S-Cysteinylhexan-1-ol)
Cysteine conjugates, specifically 3-S-cysteinylhexan-1-ol (Cys-3MH or Cys-3SH), are well-characterized precursors of 3-MH. acs.orgunimi.itd-nb.inforesearchgate.netmdpi.cominfowine.comresearchgate.netresearchgate.netnih.govresearchgate.netnih.govuniud.itacs.orgresearchgate.netauckland.ac.nz Cys-3MH has been identified in Sauvignon Blanc must, passion fruit juice, and grapes. unimi.itd-nb.inforesearchgate.net Its synthesis has been achieved through a Michael-type addition of L-cysteine to (E)-2-hexenal, followed by reduction. d-nb.infoives-openscience.euchimia.ch The release of 3-MH from cysteine conjugates occurs through enzymatic mechanisms, primarily during fermentation, via carbon-sulfur lyase (CSL) activity. unimi.itresearchgate.netresearchgate.netresearchgate.net In grapes, the average content of Cys-3MH has been reported in the range of 1–6 μg kg⁻¹. uniud.it
Cysteine conjugates of 3-MH exist as pairs of diastereomers. acs.orgacs.orgresearchgate.net Advanced analytical methods, such as stable isotope dilution analysis (SIDA) combined with solid-phase extraction (SPE) and reversed-phase high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), have been developed to separate and quantify these individual diastereomers. acs.orgnih.govacs.orgresearchgate.net The resolution of these diastereomers is critical for understanding the evolution of 3-MH enantiomers during winemaking and storage. acs.orgacs.org Studies have shown that the (S)-diastereomer of Cys-3MH can be slightly more abundant in Sauvignon Blanc musts, with distributions ranging from approximately 1:1 in Chardonnay to 3:1 in favor of the (S)-diastereomer in Sauvignon Blanc. acs.org The synthesis of individual diastereomers of the cysteine conjugate of 3-MH has been successfully achieved with high isomeric purity (>98%). researchgate.net Upon enzymatic treatment, the (3R)-diastereomer of 3-S-cysteinylhexan-1-ol yielded the (R)-enantiomer of 3-MH, while the (3S)-diastereomer yielded the (S)-enantiomer, directly reflecting the diastereomeric purity of the conjugate. researchgate.net
Glutathione Conjugates (e.g., 3-S-Glutathionylhexan-1-ol)
Glutathione conjugates, specifically 3-S-glutathionylhexan-1-ol (Glut-3MH or GSH-3SH), are also significant precursors of 3-MH. acs.orgunimi.itmdpi.cominfowine.comresearchgate.netresearchgate.netnih.govresearchgate.netnih.govuniud.itacs.orgresearchgate.netresearchgate.netacs.org Glut-3MH has been identified in Sauvignon Blanc juice and grapes. acs.orgunimi.itresearchgate.netresearchgate.netacs.org It is considered an initial precursor, often catabolized to Cys-3MH in grapes through the action of γ-glutamyltranspeptidase and carboxypeptidase activity. unimi.itresearchgate.net The biosynthesis of glutathione conjugates in grapevines can be enhanced by environmental stress conditions such as UV-C irradiation, water deficit, cold shock, and heat shock. researchgate.netresearchgate.net In grape juices and wines, Glut-3MH is generally more abundant than Cys-3MH. acs.org The average content of Glut-3MH in grapes has been reported in the range of 8–16 μg kg⁻¹. uniud.it Fermentation of Glut-3MH can liberate 3-MH and also form the cysteine conjugate intermediate. acs.org
The glutathione-aldehyde adduct, specifically 3-S-glutathionylhexanal (Glut-3SH-al), is proposed as an initial intermediate in the formation of 3-MH. acs.orgresearchgate.netresearchgate.netresearchgate.netmdpi.comresearchgate.net This adduct is formed by the Michael addition of glutathione to the α,β-unsaturated aldehyde (E)-2-hexenal, which results from the breakdown of fatty acids upon cell damage. acs.orgresearchgate.netmdpi.comresearchgate.net This detoxification process can occur both chemically and enzymatically in grape juice. researchgate.net The aldehyde functional group of Glut-3SH-al contributes to its increased reactivity compared to other precursors. mdpi.comresearchgate.net Glut-3SH-al has been identified in grape juice and even post-fermentation in finished wines. mdpi.comencyclopedia.pub Research suggests that Glut-3SH-al can exist in both keto and enol forms in aqueous solutions. mdpi.com
Cysteinylglycine Conjugates
Cysteinylglycine conjugates, such as 3-S-cysteinylglycinehexan-1-ol (Cysgly-3MH or Cysgly-3SH), have been identified as intermediate precursors in the degradation pathway of Glut-3MH to Cys-3MH. acs.orgunimi.itresearchgate.netresearchgate.netresearchgate.netives-openscience.euresearchgate.netajevonline.org This compound also exists as two diastereomers. acs.org Its presence has been verified in Sauvignon Blanc juice extracts. acs.orgresearchgate.netresearchgate.net Cysgly-3MH serves as a dipeptide intermediate between cysteine and glutathione precursors. researchgate.netresearchgate.net Analytical methods have been developed to quantify this newly identified analyte in grape juice. acs.orgresearchgate.netajevonline.org
Enzymology of this compound Formation
The biosynthesis of this compound (3MH) largely depends on the enzymatic activity of yeast during fermentation, which transforms non-volatile precursors present in raw materials like grape must, hops, and barley into their volatile, aroma-active forms. nih.govthegoodscentscompany.comfishersci.caguidetopharmacology.orgfishersci.fifishersci.cathegoodscentscompany.com
Yeast β-Lyase Activity in Thiol Release
This compound (3MH) and other polyfunctional thiols, such as 4-mercapto-4-methylpentan-2-one (4MMP) and 3-mercaptohexyl acetate (3MHA), are crucial aroma compounds derived from flavorless precursors found in grape must. nih.govthegoodscentscompany.comfishersci.caguidetopharmacology.orgthegoodscentscompany.com These precursors are typically in cysteinylated (e.g., Cys-3MH) or glutathionylated (e.g., Glutathione-3MH) forms. nih.govthegoodscentscompany.comfishersci.cafishersci.fithegoodscentscompany.comnih.govresearchgate.net The release of free thiols from these conjugated precursors is catalyzed by yeast enzymes possessing cysteine-S-conjugate β-lyase activity (EC 4.4.1.13). nih.govthegoodscentscompany.comguidetopharmacology.orgfishersci.fithegoodscentscompany.com This enzymatic cleavage breaks the carbon-sulfur bond in the precursor molecules. thegoodscentscompany.com Research indicates a strong correlation between yeast β-lyase activity and the formation of 3MH. nih.gov While the role of these thiols has been extensively studied in white wines, their formation conditions in red wines are less understood. nih.gov Saccharomyces cerevisiae, a common wine yeast, is known to have at least three genes, IRC7, STR3, and CYS3, that encode for β-lyase activity. nih.govfishersci.fi Among these, the IRC7 gene has been identified as a key determinant for the release of 4MMP and a significant contributor to 3MH release. nih.govfishersci.campg.dethegoodscentscompany.com
Specificity of Saccharomyces cerevisiae Genes (e.g., STR3) in this compound Biosynthesis
The STR3 gene (systematic name YGL184C) in Saccharomyces cerevisiae encodes a peroxisomal cystathionine beta-lyase. wikipedia.orgwikipedia.org This enzyme is involved in the transsulfuration pathway, converting cystathionine into homocysteine. wikipedia.orgwikipedia.org Crucially, Str3p, the protein encoded by STR3, has been demonstrated to play a role in the release of the aromatic thiol 3-mercaptohexanol during wine fermentation. wikipedia.orgwikipedia.org Studies have shown that the overexpression of the STR3 gene in Saccharomyces cerevisiae leads to an increase in 3MH release during the fermentation of Vitis vinifera L. cv. Sauvignon Blanc juice. fishersci.fimpg.de Enzymatic characterization has confirmed that Str3p is a pyridoxal-5′-phosphate-dependent cystathionine β-lyase, capable of cleaving the cysteinylated precursors of both 3MH and 4MMP to liberate the free thiols. fishersci.fimpg.de Both IRC7 and STR3 genes in S. cerevisiae encode variants of carbon-sulfur lyase (CSL) enzymes. thegoodscentscompany.comthegoodscentscompany.com A more active CSL enzyme, whether naturally occurring or engineered, can efficiently release 3MH from its glutathione-3MH and cysteine-3MH precursors. thegoodscentscompany.com
Impact of Yeast Strains on this compound Concentrations
The choice of yeast strain significantly influences the final concentration of volatile thiols, including this compound, in fermented products. guidetopharmacology.orgcenmed.comwikipedia.orgfishersci.se Different Saccharomyces cerevisiae wine yeast strains exhibit varying abilities to release these aroma compounds. guidetopharmacology.orgcenmed.comwikipedia.orgfishersci.se For instance, in Grenache wines, the strain AWRI2914 demonstrated a notably higher production of 3MH, yielding 668 ng/L, which was nearly double the average concentration (380 ng/L) observed with other strains in the same study. cenmed.com Similarly, in Graševina wines, the S. cerevisiae strain Lalvin Sauvy generally led to higher thiol concentrations. wikipedia.org Commercial wine strains, such as SELECTYS® THIOL, which are specifically selected for their ability to express 'fruity' thiols in Sauvignon Blanc, have been shown to produce wines with more intense red fruit aromas and elevated 3MH levels. nih.govfishersci.campg.de The IRC7 genotype of a yeast strain can also have a substantial impact on its β-lyase activity in S. cerevisiae wine yeasts, further influencing thiol release. nih.govmpg.dethegoodscentscompany.com Furthermore, interspecific hybridization of yeast strains has been explored as a strategy to enhance thiol release during fermentation. thegoodscentscompany.com
The following table illustrates the varying concentrations of this compound (3MH) produced by different Saccharomyces cerevisiae yeast strains in various wine types:
| Wine Type | Yeast Strain | This compound (3MH) Concentration (ng/L) | Source |
| Grenache | AWRI2914 | 668 | cenmed.com |
| Grenache | Average of other strains | 380 | cenmed.com |
| Graševina | Lalvin Sauvy | Generally higher concentrations | wikipedia.org |
| Sauvignon Blanc | SELECTYS® THIOL | Elevated concentrations | nih.govfishersci.campg.de |
Chemical Synthesis and Derivatization Research of 3 Mercapto 1 Hexanol
Synthetic Methodologies for 3-Mercapto-1-hexanol and its Precursors
The synthesis of this compound and related mercapto alcohols can be achieved through various laboratory techniques, from targeted, small-scale approaches to high-throughput combinatorial methods. The choice of methodology often depends on the desired purity, yield, and the need to create a diversity of related structures for analysis.
Standard laboratory synthesis of this compound often involves the conjugate addition (Michael addition) of a sulfur nucleophile to an α,β-unsaturated precursor. masterorganicchemistry.comtamu.edu The primary precursors for this compound are (E)-2-hexenal or (E)-2-hexen-1-ol. researchgate.net
A common general method for preparing thiols is the SN2 reaction of an alkyl halide with a sulfur nucleophile like the hydrosulfide anion (-SH). libretexts.orgjove.com However, to avoid the formation of a sulfide byproduct from a second substitution, thiourea is often used as the nucleophile. This reaction forms an alkyl isothiourea salt intermediate, which is then hydrolyzed with an aqueous base to yield the desired thiol. libretexts.orgjove.com
In the context of this compound, the synthesis typically starts with (E)-2-hexenal. The addition of hydrogen sulfide (H₂S) across the double bond, often catalyzed by a base, introduces the thiol group at the third carbon position. Subsequent reduction of the aldehyde group yields this compound.
Table 1: Key Laboratory Synthesis Reactions for Thiols
| Reaction Type | Nucleophile | Substrate Example | Intermediate | Final Product |
|---|---|---|---|---|
| SN2 Reaction | Sodium Hydrosulfide (NaSH) | Alkyl Halide (R-X) | - | Thiol (R-SH) |
| SN2 Reaction | Thiourea ((NH₂)₂C=S) | Alkyl Halide (R-X) | Alkyl isothiourea salt | Thiol (R-SH) |
| Michael Addition | Hydrogen Sulfide (H₂S) | (E)-2-hexenal | 3-Mercaptohexanal | This compound (after reduction) |
Combinatorial chemistry has emerged as a powerful tool for rapidly synthesizing libraries of compounds for screening purposes. This methodology has been successfully applied to the synthesis of various mercapto alcohols to expand the understanding of their sensory properties. organic-chemistry.orgresearchgate.net This approach allows for the creation of a large number of related polyfunctional thiols in a short amount of time. nih.govorganic-chemistry.org
The process often involves a "one-pot" procedure where α,β-unsaturated aldehydes or ketones react with a thiolating agent, such as thioacetic acid, in the presence of a catalyst like piperidine. researchgate.net This method is generally cleaner and results in higher yields compared to using hydrogen sulfide directly. organic-chemistry.org The resulting mixtures of homologues can be analyzed using techniques like Gas Chromatography-Olfactometry (GC-O) to identify individual compounds and their sensory characteristics. organic-chemistry.orgnih.gov The application of combinatorial synthesis has been instrumental in creating data banks of mercapto alcohols, ketones, and esters for flavor and aroma research. researchgate.netnih.gov
To investigate the formation pathways, metabolism, and reaction mechanisms of this compound, isotopically labeled analogues are synthesized. These labeled compounds serve as internal standards in quantitative analysis or as tracers in metabolic studies. researchgate.netresearchgate.net
Deuterium-labeled analogues are commonly prepared. For instance, a d₁₀-analogue of this compound has been synthesized for use as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net Similarly, the isotopically labeled precursor S-3-(hexan-1-ol)-glutathione d₂/d₃ was synthesized to demonstrate its direct relationship to the formation of this compound during fermentation. researchgate.net General methods for deuterium labeling often involve H-D exchange reactions catalyzed by agents like palladium on carbon (Pd/C) with D₂O as the deuterium source. nih.gov
Carbon-13 labeled compounds are also synthesized for mechanistic studies. nih.gov The synthesis of these labeled molecules allows researchers to track the carbon skeleton through complex biochemical pathways.
Table 2: Examples of Labeled Analogues of this compound and its Precursors
| Labeled Compound | Isotope | Purpose | Reference |
|---|---|---|---|
| [²H₁₀]-3-mercaptohexan-1-ol (d₁₀-3-MH) | Deuterium (²H) | Internal standard for GC-MS | researchgate.net |
| S-3-(hexan-1-ol)-glutathione d₂/d₃ | Deuterium (²H) | Tracer for formation studies | researchgate.net |
Chemical Reactivity and Transformation Studies of this compound
This compound contains two primary functional groups: a thiol (-SH) and a primary alcohol (-OH). The thiol group is particularly reactive and susceptible to oxidation. Understanding these reactions is critical for predicting the compound's stability in various environments, such as in food and beverages during storage.
The thiol group of this compound is readily oxidized. The nature of the final product depends on the strength of the oxidizing agent used. jove.com
Formation of Disulfides: In the presence of mild oxidizing agents such as iodine (I₂), bromine (Br₂), or even atmospheric oxygen, thiols undergo an oxidative coupling reaction to form disulfides (R-S-S-R). libretexts.orgchemistrysteps.com This reaction results in the formation of a disulfide "bridge" between two molecules of the thiol. The disulfide of 3-sulfanylhexanol has been identified in wines, indicating this oxidation pathway occurs naturally. nih.gov
Formation of Sulfonic Acids: With strong oxidizing agents like hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or nitric acid (HNO₃), the sulfur atom in the thiol group can be oxidized to higher oxidation states, ultimately forming a sulfonic acid (R-SO₃H). jove.com This is an irreversible oxidation process.
The thiol group can be removed from a molecule through a process called desulfurization, which results in the formation of the corresponding alkane. This reduction reaction is a key transformation in both organic synthesis and industrial processes like the hydrodesulfurization of fossil fuels. researchgate.net
A notable method for the desulfurization of thiols is through mediation with molybdenum hexacarbonyl [Mo(CO)₆]. organic-chemistry.orgorganic-chemistry.org This reaction effectively removes the sulfhydryl group from primary and secondary alkanethiols, replacing it with a hydrogen atom to form the alkane. organic-chemistry.orgresearchgate.net This method is valued for its high tolerance of other functional groups, which may be sensitive to more traditional and aggressive reducing agents like Raney nickel. organic-chemistry.orgresearchgate.net While most research on thiol desulfurization has focused on hydrodesulfurization, methods for nucleophilic substitution have also been developed. nih.gov
Table 3: Summary of Reactivity for this compound
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Oxidation (Mild) | I₂, Br₂, O₂ | Disulfide |
| Oxidation (Strong) | H₂O₂, KMnO₄ | Sulfonic Acid |
| Reduction (Desulfurization) | Mo(CO)₆ | Alkane (Hexanol) |
Substitution Reactions of the Hydroxyl Group
The hydroxyl (-OH) group of this compound, being a primary alcohol, can undergo nucleophilic substitution reactions. However, the hydroxyl group is inherently a poor leaving group because hydroxide (OH⁻) is a strong base. libretexts.org Consequently, for a substitution reaction to proceed, the hydroxyl group must first be converted into a more stable leaving group. libretexts.org This is typically achieved through two main strategies: protonation by a strong acid or conversion into a sulfonate ester.
In the presence of a strong acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), the oxygen atom of the hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺). libretexts.org This creates a much better leaving group, a neutral water molecule (H₂O). The subsequent nucleophilic attack by a halide ion (e.g., Br⁻) proceeds via an Sₙ2 mechanism for a primary alcohol like this compound, resulting in the formation of a haloalkane. libretexts.org
An alternative method to facilitate substitution involves converting the alcohol into a sulfonate ester, such as a tosylate, mesylate, or triflate. This is accomplished by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate ester is an excellent leaving group, allowing for substitution reactions with a wide range of nucleophiles under milder conditions than strong acids.
| Activation Method | Reagents | Leaving Group | Mechanism (for 1° Alcohol) |
| Protonation | Strong Acid (e.g., HBr, HCl) | Water (H₂O) | Sₙ2 |
| Conversion to Sulfonate Ester | Sulfonyl Chloride (e.g., TsCl, MsCl) / Pyridine | Sulfonate Anion (e.g., TsO⁻, MsO⁻) | Sₙ2 |
Interaction with Other Chemical Compounds (e.g., Anthocyanins, Phenolics)
Research, particularly in the context of enology, has explored the interactions between this compound (3MH) and various phenolic compounds naturally present in wine. ajevonline.org These interactions are significant as they can lead to a decrease in the concentration of 3MH, impacting the aromatic profile of the beverage. ajevonline.orgresearchgate.net
The degradation of this compound does not appear to result from direct oxidation by oxygen. ajevonline.org Instead, its disappearance is often linked to reactions with phenolics, which can be catalyzed by metals like iron under aerobic conditions. ajevonline.org
Interaction with Catechol-Containing Phenolics: Studies have shown that catechol-containing phenolics, such as catechin (B1668976), can react with this compound. When catechin is present in an oxygenated solution, the concentration of this compound decreases more rapidly than in a solution without catechin. ajevonline.orgresearchgate.net This suggests a reaction between this compound and the oxidation products of catechin, likely quinones. Electrospray ionization mass spectrometry (ESI-MS) results have indicated that a direct addition reaction can occur between the thiol and certain phenolics. Sensory studies have also noted that phenolics like catechin and quercetin can suppress the characteristic aroma of this compound.
Interaction with Anthocyanins: In contrast to other phenolics, anthocyanins have been shown to have a protective effect on this compound. ajevonline.org The presence of anthocyanins can limit the decrease in 3MH concentration over time. ajevonline.orgresearchgate.net Research using a model solution demonstrated that the addition of anthocyanin extracts from rosé wine, or specifically the commercial anthocyanin malvidin-3-glucoside, attenuated the loss of this compound. researchgate.net This suggests that anthocyanins may act as antioxidants, protecting the thiol from degradation.
The following table summarizes the observed effects of different chemical compounds on the stability of this compound in solution.
| Compound/Factor | Observed Effect on this compound Concentration | Reference |
| Oxygen | Indirect role; facilitates reactions with phenolics but not direct oxidation. | ajevonline.org |
| Catechin (a phenolic) | Accelerates the decrease in concentration, especially in the presence of oxygen. | ajevonline.orgresearchgate.net |
| Quercetin (a phenolic) | Suppresses the thiol aroma, suggesting interaction. | |
| Anthocyanins | Limit the decrease in concentration; exhibit a protective effect. | ajevonline.orgresearchgate.net |
| Sulfur Dioxide (SO₂) | Plays a vital role in protecting this compound from loss. | ajevonline.org |
| Iron (Fe³⁺) | Can catalyze reactions between this compound and phenolics. |
Advanced Analytical Methodologies for 3 Mercapto 1 Hexanol Research
Chromatographic Techniques for 3-Mercapto-1-hexanol Analysis
Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of 3-MH and its related compounds. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the target analyte.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 3-MH. encyclopedia.pubchromatographyonline.com For GC-MS analysis, analytes must be volatile and thermally stable. encyclopedia.pubmdpi.com While this is suitable for the free 3-MH thiol, its non-volatile precursors require chemical derivatization to increase their volatility before they can be analyzed by GC-MS. encyclopedia.pubmdpi.com GC-MS methods have been successfully developed for the determination of 3-MH and its acetate (B1210297), 3-mercaptohexyl acetate (3-MHA), in wine. researchgate.net
Headspace Solid Phase Microextraction (HS-SPME) is a solvent-free, efficient sample preparation technique that is frequently coupled with GC-MS for the analysis of volatile compounds. chromatographyonline.comd-nb.info This method integrates sampling, extraction, and concentration into a single step. chromatographyonline.comresearchgate.net The process involves exposing a fused-silica fiber coated with a polymeric stationary phase to the headspace (the gas phase above the sample) of a sample vial. mdpi.com Volatile analytes, such as 3-MH, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. mdpi.com After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. mdpi.com
HS-SPME is particularly advantageous for trace analysis as it can concentrate analytes, thereby increasing detection sensitivity. It is well-suited for complex matrices like wine because it minimizes the extraction of non-volatile matrix components, resulting in a cleaner extract and reducing potential interference. researchgate.netnih.gov The optimization of HS-SPME parameters is critical for achieving high sensitivity and reproducibility.
| Parameter | Condition | Reference |
|---|---|---|
| Fiber Coating | CAR/PDMS/DVB (Carboxen/Polydimethylsiloxane/Divinylbenzene) | researchgate.net |
| Extraction Temperature | 40 °C | researchgate.net |
| Extraction Time | 40 minutes | researchgate.net |
| Sample pH | Adjusted to pH 7 | researchgate.net |
| Agitation Speed | 250 rpm | mdpi.com |
This compound is a chiral molecule, existing as two enantiomers: (R)-3-MH and (S)-3-MH. These enantiomers can exhibit different sensory properties and perception thresholds. Chiral GC-MS is employed to separate and quantify these individual enantiomers. This technique utilizes a special type of capillary column where the stationary phase is coated with a chiral selector, most commonly a cyclodextrin derivative. nih.govgcms.cz The chiral stationary phase interacts differently with each enantiomer, leading to different retention times and allowing for their separation. gcms.cz
Research has shown that the enantiomeric distribution of 3-MH can vary in different types of wines. nih.gov For instance, in dry white Sauvignon blanc and Semillon wines, the ratio of (R)-3-MH to (S)-3-MH is approximately 50:50. nih.gov However, in sweet white wines affected by Botrytis cinerea ("noble rot"), the ratio shifts to around 30:70. nih.gov The two enantiomers also possess distinct aroma characteristics. nih.gov
| Enantiomer | Perception Threshold (in hydroalcoholic solution) | Aroma Descriptor | Reference |
|---|---|---|---|
| (R)-3-Mercapto-1-hexanol | 50 ng/L | Fruity, zesty, grapefruit | nih.gov |
| (S)-3-Mercapto-1-hexanol | 60 ng/L | Passion fruit | nih.gov |
The primary precursors of 3-MH in sources like grape juice are non-volatile, S-conjugated compounds, namely S-3-(hexan-1-ol)-L-cysteine (Cys-3-MH) and S-3-(hexan-1-ol)-L-glutathione (Glut-3-MH). nih.govresearchgate.net These precursors are not suitable for direct GC-MS analysis due to their low volatility and thermal instability. encyclopedia.pub High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for their direct quantification. encyclopedia.pubresearchgate.net
This technique separates the non-volatile precursors in the liquid phase, after which they are ionized and detected by the mass spectrometer. The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, allowing for accurate quantification even at very low concentrations. nih.gov A common approach involves stable isotope dilution analysis (SIDA), where a known amount of a deuterium-labeled internal standard is added to the sample, resulting in a highly accurate and precise measurement. nih.govresearchgate.net HPLC-MS/MS methods have been developed to separate and quantify the individual diastereomers of both Cys-3-MH and Glut-3-MH. nih.govresearchgate.net These methods can achieve quantification limits below 0.5 µg/L for the individual diastereomers in grape juice and wine. nih.govresearchgate.net
| Analyte | Matrix | Typical Concentration Range | Key Finding | Reference |
|---|---|---|---|---|
| Cys-3-MH | Grape Juice & Wine | 68 ± 4 to 76 ± 3 µg/L | Generally less abundant than Glut-3-MH. | nih.govresearchgate.net |
| Glut-3-MH | Grape Juice & Wine | 349 ± 37 to 478 ± 116 µg/L | The dominant precursor in the juices and wines examined. | nih.govresearchgate.net |
| (S)-Glut-3-MH | Grape Juice & Wine | - | Generally dominates over the (R)-diastereomer. | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Sample Preparation and Enrichment Strategies
Effective sample preparation is a critical step to isolate and concentrate analytes of interest from the sample matrix, thereby removing interfering compounds and improving analytical results. thermofisher.com
Solid Phase Extraction (SPE) is a widely used sample preparation technique for purifying and concentrating analytes from liquid samples prior to chromatographic analysis. The technique is more efficient than traditional liquid-liquid extraction, uses less solvent, and can be automated. truman.edu The basic principle of SPE involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analytes of interest are retained on the sorbent while the sample matrix and impurities are washed away. Finally, the retained analytes are eluted from the cartridge using a small volume of a strong solvent. thermofisher.com
SPE is frequently used in the analysis of both 3-MH and its precursors. researchgate.netnih.gov For the analysis of the non-volatile precursors Cys-3-MH and Glut-3-MH by HPLC-MS/MS, a reversed-phase SPE method is often employed as a cleanup and concentration step. nih.govresearchgate.net This involves using a polymeric sorbent that retains the moderately polar precursors from the aqueous wine or juice matrix, allowing more polar compounds to be washed away. The precursors are then eluted with an organic solvent like methanol. researchgate.net This procedure effectively removes matrix components that could interfere with the analysis and concentrates the analytes, improving the sensitivity of the method.
| Step | Description | Purpose |
|---|---|---|
| 1. Conditioning | The sorbent is rinsed with a solvent to wet the packing material and create an environment suitable for analyte retention. | Ensures reproducible retention of the analyte. |
| 2. Sample Loading | The sample is passed through the SPE cartridge. | Analytes are adsorbed onto the sorbent. |
| 3. Washing | The cartridge is rinsed with a weak solvent. | Removes interfering compounds that are weakly bound to the sorbent. |
| 4. Elution | A strong solvent is passed through the cartridge to desorb the analytes. | Recovers the purified and concentrated analytes of interest for analysis. |
Liquid-Liquid Extraction (LLE) Techniques
Liquid-Liquid Extraction (LLE) is a foundational sample preparation technique used to isolate analytes from complex sample matrices. nih.gov In the context of 3-MH analysis, LLE is often employed as an initial, non-specific extraction step to separate the volatile thiols from the bulk matrix of wine or juice. nih.govacs.org
One established method involves adjusting the sample pH to 7.0 and performing an LLE with an organic solvent like dichloromethane. scispace.com This initial extraction serves to transfer the thiols and other organic compounds into the organic phase, which can then be further purified. scispace.com However, due to the complexity of the matrix and the low concentration of thiols, a simple LLE is often insufficient for direct analysis. nih.gov
Consequently, LLE is typically coupled with more selective techniques. For instance, a nonselective LLE can be followed by a selective solid-phase extraction (SPE) using a silver ion (Ag+) based sorbent to specifically capture the thiols. acs.org Another approach involves a multi-step process where a dichloromethane LLE is followed by a selective extraction into an aqueous solution containing p-hydroxymercuribenzoate (p-HMB), which specifically binds to thiol groups. nih.govscispace.com More recent developments include novel LLE procedures coupled with derivatization, where the extracted thiols are chemically modified before analysis by advanced instrumentation like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). researchgate.netovid.com
Strategies for Analyzing Trace Concentrations
The extremely low odor detection thresholds of volatile thiols like 3-MH necessitate analytical strategies capable of detecting and quantifying them at nanogram-per-liter (ng/L) levels. bohrium.comnih.gov Key strategies focus on sample pre-concentration and the use of highly sensitive detection instrumentation.
Derivatization: A primary strategy involves chemical derivatization. Since free thiols are highly reactive and can be difficult to analyze, they are often converted into more stable and readily detectable derivatives. bohrium.commdpi.com
Pentafluorobenzyl bromide (PFBBr): This agent has been used in various formats, including automated on-fiber derivatization with solid-phase microextraction (SPME). mdpi.comnih.gov
4,4'-dithiodipyridine (DTDP): This reagent reacts rapidly with thiols at wine pH to provide stable derivatives that can be enriched and analyzed. acs.org
Ebselen: This reagent allows for a fast, single-step derivatization/extraction process that has been applied to various matrices, including wine and beer. nih.gov
Enrichment and Cleanup: Solid-Phase Extraction (SPE) is a critical step for both concentrating the analytes and removing interfering matrix components. acs.orgnih.govresearchgate.net After derivatization, the sample is often passed through an SPE cartridge (e.g., C18) which retains the derivatives. acs.org The cartridge is then washed to remove impurities, and the purified, concentrated derivatives are eluted for analysis. acs.org This cleanup and enrichment process is vital for achieving the low limits of detection required. mdpi.com
Sensitive Detection: The final piece of the strategy is the use of highly sensitive analytical instruments. Gas chromatography (GC) or liquid chromatography (LC) is used to separate the compounds, which are then detected by mass spectrometry (MS), often in tandem (MS/MS) for enhanced selectivity and sensitivity. mdpi.comacs.orgmdpi.com
Isotopic Labeling and Tracing in Metabolic Research
Isotopic labeling is a powerful tool for elucidating the metabolic pathways that lead to the formation of 3-MH. This technique involves introducing a stable isotope (like deuterium, ²H) into a precursor molecule and tracing its incorporation into the final product.
A definitive study in this area involved the synthesis of an isotopically labeled version of a key 3-MH precursor, S-3-(hexan-1-ol)-glutathione, labeled with deuterium (G3MHd2/d3). researchgate.net This labeled precursor was then added ("spiked") into grape musts from several grape varieties at concentrations ranging from 12 to 150 µg L⁻¹. researchgate.net
The musts were then fermented, and the resulting wines were analyzed using Gas Chromatography–Ion Trap Tandem Mass Spectrometry (GC–ITMS/MS). researchgate.net The analysis clearly detected the formation of the corresponding deuterated 3-MH. researchgate.net This result provided direct proof of the metabolic link between the glutathione (B108866) precursor (G3MH) and the final aroma compound (3-MH) under real-world winemaking conditions. researchgate.net The study also quantified the conversion yield; for an initial concentration of 12 µg L⁻¹ of the labeled precursor in Sauvignon Blanc juice, the conversion yield to 3-MH was found to be 4.4%. researchgate.net
Development of Quantitative Analytical Methods for this compound and its Precursors
Accurate quantification of 3-MH and its various precursors is essential for understanding their impact on aroma and the factors influencing their formation. nih.gov The gold standard for this purpose is Stable Isotope Dilution Analysis (SIDA). nih.govresearchgate.netresearchgate.net
SIDA involves adding a known quantity of a stable-isotope-labeled version of the target analyte (an internal standard) to the sample at the beginning of the analytical procedure. nih.govmdpi.com This labeled standard behaves identically to the natural, unlabeled analyte throughout extraction, derivatization, and analysis, thereby correcting for any sample loss or variation. mdpi.com
Researchers have developed and validated SIDA methods coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-high performance liquid chromatography (UHPLC-MS/MS) for both 3-MH and its precursors. acs.orgnih.govresearchgate.net
Precursor Analysis: A key method was developed for the simultaneous analysis of the individual diastereomers of two important precursors, 3-S-cysteinylhexan-1-ol (Cys-3-MH) and 3-S-glutathionylhexan-1-ol (Glut-3-MH). nih.govresearchgate.net This method uses deuterium-labeled internal standards for both precursors, combined with SPE for sample cleanup and HPLC-MS/MS for detection. nih.govresearchgate.net The technique is highly accurate and precise, achieving limits of quantification below 0.5 µg/L for the individual diastereomers in grape juice and wine. nih.govresearchgate.net This level of sensitivity allows for detailed studies on how factors like grape variety and processing affect precursor concentrations. nih.gov
Free Thiol Analysis: For the free 3-MH, a quantitative method was developed that involves derivatization with DTDP, followed by SPE enrichment and analysis by HPLC-MS/MS. acs.org This method also employs a stable deuterium-labeled internal standard (d₁₀-3-MH) to ensure maximum accuracy and precision. acs.org
The evolution of these methods from older gas chromatography-based techniques to modern LC-MS/MS approaches has significantly reduced sample preparation complexity while maintaining or improving sensitivity, enabling more robust and higher-throughput analysis in 3-MH research. mdpi.com
Table 1: Comparison of Quantitative Methods for 3-MH and its Precursors
| Analyte | Methodology | Key Features | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| Cys-3-MH & Glut-3-MH (Precursors) | SIDA with SPE and HPLC-MS/MS | Quantifies individual diastereomers; uses deuterium-labeled internal standards. | <0.5 µg/L | nih.govresearchgate.net |
| 3-MH (Free Thiol) | SIDA with Derivatization (DTDP), SPE, and HPLC-MS/MS | Derivatization for stability; uses d₁₀-3-MH as internal standard. | Not explicitly stated, but suitable for ng/L levels. | acs.org |
| G3MH (Precursor) | SIDA with LC-MS/MS | Used to identify and quantify a newly discovered precursor. | Not explicitly stated. | researchgate.net |
Sensory and Olfactory Research of 3 Mercapto 1 Hexanol
Sensory Interaction and Modulation Studies
Impact of Concentration on Sensory AttributesThe sensory attributes of 3-Mercapto-1-hexanol are highly dependent on its concentration. At very low concentrations, it can impart fruity, savory, and even roasted notes. For instance, at 0.1%, its aroma is described as sulfurous, initially fruity, then evolving into savory and chicken-meaty with a slight roasted coffee nuance and a hint of fruitiness on dry-out.thegoodscentscompany.comthegoodscentscompany.comIn taste, at concentrations ranging from 0.050 to 10 ppm, it presents sulfurous, guava tropical fruity characteristics, with a subtle brothy savory and egg hint.thegoodscentscompany.com
The compound exists as enantiomers, (R)-3-Mercapto-1-hexanol and (S)-3-Mercapto-1-hexanol, each possessing distinct aroma detection thresholds and descriptors. (R)-3-Mercapto-1-hexanol is associated with a "grapefruit" aroma and has a reported odor threshold of 50 ng/L in wine and 0.08 ng/L in air. perflavory.comthegoodscentscompany.comsigmaaldrich.com Conversely, (S)-3-Mercapto-1-hexanol typically presents a "passion fruit" aroma with a threshold of 60 ng/L in wine and 0.07 ng/L in air. perflavory.comthegoodscentscompany.comsigmaaldrich.com Some research also indicates that the R form is fruitier with a zesty grapefruit aroma, while the S form smells more of passion fruit. sigmaaldrich.com
Studies on the impact of increasing this compound concentrations in wine have shown a progressive change in perceived aroma. At concentrations near the detection threshold (e.g., 21 or 81 ng/L), the aroma can be negligible. hmdb.ca However, at 148 ng/L, it begins to contribute to fruitiness. hmdb.ca As concentrations rise above 246 ng/L, sulfur and burnt-like aromas may be detected, and at 1,497 ng/L, this compound starts to contribute significantly to tropical fruit aromas. hmdb.ca
Table 1: Sensory Descriptors and Thresholds of this compound Enantiomers
| Enantiomer | Aroma Descriptor | Odor Threshold (Wine) | Odor Threshold (Air) |
| (R)-3-Mercapto-1-hexanol | Grapefruit | 50 ng/L perflavory.comthegoodscentscompany.com | 0.08 ng/L sigmaaldrich.com |
| (S)-3-Mercapto-1-hexanol | Passion Fruit | 60 ng/L perflavory.comthegoodscentscompany.com | 0.07 ng/L sigmaaldrich.com |
Table 2: Impact of this compound Concentration on Wine Aroma
| Concentration Range (ng/L) | Perceived Aroma Attributes |
| 21 or 81 | Negligible aroma hmdb.ca |
| 148 | Contributes to fruitiness hmdb.ca |
| > 246 | Sulfur and burnt-like aromas detected hmdb.ca |
| 1,497 | Significant contribution to tropical fruit aromas hmdb.ca |
Role of this compound in Aroma Profiles of Food and Beverages
Contribution to Wine Aroma (e.g., Sauvignon Blanc, Riesling, Rosé Wines)this compound (3MH) is a crucial polyfunctional thiol that significantly contributes to the aroma profiles of various wines, particularly white and rosé varieties.thegoodscentscompany.comperflavory.comhmdb.caIts presence is often associated with tropical fruit, passion fruit, and grapefruit notes.perflavory.comthegoodscentscompany.comhmdb.ca
In Sauvignon Blanc wines, 3MH is recognized as a key varietal thiol, imparting characteristic grapefruit and passion fruit aromas. perflavory.comthegoodscentscompany.comhmdb.ca Concentrations of 3MH in French Sauvignon Blanc wines have been measured ranging from 733 ng/L to 12,822 ng/L, well above its detection threshold of 60 ng/L. hmdb.ca South African Chenin Blanc wines also contain 3MH, contributing to passion fruit and grapefruit descriptors, and in some interaction studies, these descriptors have expanded to include guava and green aromas. Even in Cabernet Sauvignon wines, 3MH has been detected above its aroma detection threshold, with higher concentrations found in wines from regions like Margaret River and Yarra Valley compared to Bordeaux and Coonawarra.
For Rosé Wines , this compound is identified as an important odorant. In Grenache rosé wine, it has a deep impact on the wine's fruity and citric notes, and omission tests have revealed it as the most important odorant. thegoodscentscompany.com It is also considered a key compound contributing fruity characters to Provence rosé wines, alongside other polyfunctional thiols like 3-mercaptohexyl acetate (B1210297) (3MHA). 3MH is also potentially responsible for blackcurrant aroma in red wine. thegoodscentscompany.com
While 3MH is widely recognized for its role in Sauvignon Blanc and rosé wines, its specific contribution to Riesling aroma is less frequently highlighted in the provided search results compared to its impact on other wine types. However, as a general thiol found in various grape juices and wines, it can contribute to the broader fruity aromatic spectrum. thegoodscentscompany.com
Contribution to Beer Aromathis compound (3MH) plays a role in the distinctive aroma of beer. It is present in hops, with concentrations varying between cultivars, typically ranging from 10 to 120 µg/kg of hop pellets. Both malt (B15192052) and hops serve as sources of 3MH precursors in brewing.
During the brewing process, the concentration of 3MH can change. For instance, during the boiling of hopped wort, 3MH content increases, particularly at higher temperatures (e.g., 100°C compared to 90°C). Furthermore, during fermentation, 3MH content increases and peaks at an early stage. 3MH has been detected in measurable amounts in hop pellets of all tested cultivars and in unhopped beer, but not in unhopped wort, indicating its precursors are present in malt and hops.
3MH, along with other thiols like 4-mercapto-4-methylpentan-2-one (4MMP) and 3-mercaptohexyl acetate (3MHA), contributes distinct aromas to beer, including black currant, tropical fruit, and citrus/grapefruit notes. The impact of these compounds on beer flavor and aroma is dependent on their concentrations. Selecting yeast strains with a high ability to convert thiols from 3MH to 3MHA is a useful strategy to increase the aroma impact of beer, as 3MHA has a lower threshold value than 3MH and shifts the profile towards passion fruit and tropical fruit notes, while also increasing aroma intensity. Mash-hopping, a technique where hops are added at lower temperatures, can help preserve thiols like 3MH, contributing tropical and stone fruit notes such as passionfruit and grapefruit to the beer.
Role in Fruit Aromas (e.g., Passion Fruit, Grapefruit, Guava)this compound is a significant volatile compound found in the aroma profiles of various tropical fruits.wikipedia.orgperflavory.comsigmaaldrich.comhmdb.ca
In Passion Fruit , 3MH is a key aroma-active compound. perflavory.comsigmaaldrich.com The (S)-enantiomer of 3MH is specifically described as having a "passion fruit" aroma. perflavory.comthegoodscentscompany.comsigmaaldrich.com It has been directly identified in passion fruit itself.
For Grapefruit , 3MH contributes to its characteristic aroma. perflavory.comthegoodscentscompany.com The (R)-enantiomer of 3MH is particularly associated with a "grapefruit" or "zesty grapefruit" aroma. perflavory.comthegoodscentscompany.comsigmaaldrich.com It is considered an important odorant in grapefruit juice.
Biological and Biochemical Role of 3 Mercapto 1 Hexanol
Role in Human Physiology and Body Odor
While 3-Mercapto-1-hexanol (C₆H₁₄OS, PubChem CID 521348) is the subject of this article, it is crucial to note that the extensive research on sulfur-containing odorants in human body odor primarily focuses on its structurally related compound, 3-Methyl-3-sulfanylhexan-1-ol (C₇H₁₆OS, PubChem CID 10130039), also referred to as 3-mercapto-3-methyl-1-hexanol (B149205) wikipedia.orgfishersci.sefishersci.ca. This compound is identified as a significant contributor to human axillary malodor due to its potent scent and very low detection threshold, reported to be as low as 0.001 ng/L wikipedia.org. The following subsections detail the mechanisms primarily attributed to 3-Methyl-3-sulfanylhexan-1-ol, as these are the well-documented biochemical pathways in human body odor formation involving a mercaptohexanol derivative.
Interaction with Skin Microbiota
Human body odor, particularly in the axillary region, arises from the bacterial transformation of odorless precursor molecules secreted by apocrine glands onto the skin surface fishersci.ca. These odorless secretions contain components such as proteins and natural lipids. Commensal skin microbiota, including species from Staphylococcus, Cutibacterium, and Corynebacterium genera, play a pivotal role in decomposing these sweat components into volatile odorants fishersci.ca.
Specifically, Staphylococcus hominis is a predominant bacterial species implicated in the biotransformation of odorless precursors into malodorous volatile sulfur compounds, such as 3-Methyl-3-sulfanylhexan-1-ol. The precursor for 3-Methyl-3-sulfanylhexan-1-ol is secreted by apocrine glands as a cysteine-glycine (B12064536) conjugate, Cys-Gly-3-methyl-3-sulfanylhexan-1-ol (Cys-Gly-3M3SH).
Biochemical Pathways in Body Odor Formation
The formation of volatile 3-Methyl-3-sulfanylhexan-1-ol from its odorless precursor involves a series of enzymatic steps carried out by both human host cells and the skin microbiota.
Host-mediated Precursor Formation: The pathway begins with a precursor, 3-methyl-2-hexenoyl-CoA, which is hydrolyzed to form 3-methyl-2-hexenol. This compound then serves as a substrate for the enzyme glutathione-S-transferase (GST), leading to the formation of a glutathione (B108866) (GSH) conjugate, SG-3M3SH. This glutathione conjugate is transported from the cytoplasm of secretory cells into secretory vesicles by the multidrug efflux pump ABCC11. Within these vesicles, the enzyme γ-glutamyl transferase 1 (GGT1) removes the terminal glutamine residue, yielding the cysteine-glycine conjugate, Cys-Gly-3M3SH. This odorless precursor is then released into the secretory fluid and onto the skin surface upon vesicle rupture.
Microbiota-mediated Odorant Release: Once on the skin surface, the Cys-Gly-3M3SH precursor is actively transported across the bacterial membrane. Inside the bacterial cell, a dipeptidase, such as PepA or ShPepV (a metalloenzyme from the M20A-family), cleaves the terminal glycine (B1666218) residue to release Cys-3-methyl-3-sulfanylhexan-1-ol (Cys-3M3SH) fishersci.ca. The final and crucial step involves a specific bacterial C-S β-lyase, particularly a C-T lyase, which metabolizes Cys-3M3SH to liberate the volatile and malodorous 3-Methyl-3-sulfanylhexan-1-ol fishersci.ca. This C-T lyase is considered essential and sufficient for thioalcohol formation in odor-forming staphylococci. The released 3-Methyl-3-sulfanylhexan-1-ol then diffuses or is exported out of the bacterial cell, contributing to body odor fishersci.ca. This bacterial catabolism also provides nutritional benefits to the microbes in the form of carbon and nitrogen fishersci.ca.
Table 1: Key Biochemical Steps in 3-Methyl-3-sulfanylhexan-1-ol Formation
| Stage | Precursor | Enzyme(s) Involved | Product | Location | Source |
| Host Pathway | 3-methyl-2-hexenoyl-CoA | Glutathione-S-transferase (GST) | SG-3M3SH (Glutathione conjugate) | Secretory cells | |
| SG-3M3SH | γ-glutamyl transferase 1 (GGT1) | Cys-Gly-3M3SH (Cysteine-glycine conjugate) | Secretory vesicles | ||
| Bacterial Pathway | Cys-Gly-3M3SH | Dipeptidase (PepA / ShPepV) | Cys-3M3SH (Cysteine conjugate) | Bacterial cytoplasm | fishersci.ca |
| Cys-3M3SH | C-S β-lyase (C-T lyase) | 3-Methyl-3-sulfanylhexan-1-ol | Bacterial cytoplasm | fishersci.ca |
Antioxidant Properties and Mechanisms
This compound, like other compounds containing thiol (-SH) groups, exhibits antioxidant properties wikipedia.orgsenescence.info. These properties are crucial for cellular protection mechanisms.
Scavenging of Free Radicals
The thiol group in this compound enables it to act as a scavenger of free radicals wikipedia.orgsenescence.info. Free radicals are highly reactive molecules that can cause oxidative damage to cellular components such as DNA, proteins, and lipids. By donating a hydrogen atom from its thiol group, this compound can neutralize these free radicals, thereby preventing or reducing their harmful effects senescence.info. This mechanism is a common characteristic of thiol-containing compounds in biological systems.
Reduction of Oxidative Stress
The ability of this compound to scavenge free radicals contributes to the reduction of oxidative stress within biological systems wikipedia.orgsenescence.info. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them or repair the resulting damage. By neutralizing ROS, this compound helps maintain cellular redox balance, thus mitigating the detrimental effects of oxidative stress wikipedia.orgsenescence.info. Research has also indicated that this compound can increase the antioxidant capacity of other compounds, such as (-)-Epigallocatechin Gallate (EGCG).
Table 2: Antioxidant Properties of this compound
| Property | Mechanism | Biological Impact | Source |
| Free Radical Scavenging | Thiols donate hydrogen atoms to neutralize reactive free radicals. | Prevents oxidative damage to cellular components. | wikipedia.orgsenescence.info |
| Reduction of Oxidative Stress | Mitigates imbalance between ROS production and detoxification. | Contributes to cellular protection and redox balance. | wikipedia.orgsenescence.info |
| Enhancement of Antioxidant Capacity | Can increase the antioxidant capacity of other compounds. | Synergistic effects in antioxidant defense. |
Interactions with Biological Systems (e.g., Enzymes, Receptors)
This compound, due to its functional groups, can engage in various interactions within biological systems, including enzymatic reactions and sensory perception.
The thiol group of this compound allows it to participate in oxidation-reduction reactions senescence.info. While specific enzymatic interactions directly involving this compound in human metabolism are less documented compared to its isomer 3-Methyl-3-sulfanylhexan-1-ol in body odor pathways, its chemical structure suggests potential for such roles. For instance, in the context of wine, 3-mercaptohexanol (often referring to this compound) is formed during alcoholic fermentation from odorless precursors in grapes and can contribute to fruity aromas. Its concentration can decrease during aging due to oxidation, a process influenced by wine phenolic compounds and sulfur dioxide. This highlights its reactivity in complex biological matrices.
In terms of receptors, thiol-containing compounds, including this compound, are known to interact with olfactory receptors, influencing the perception of smell wikipedia.org. The presence of a thiol group often confers potent odor characteristics, contributing to the compound's sensory impact.
Stability and Preservation Research of 3 Mercapto 1 Hexanol
Factors Affecting 3-Mercapto-1-hexanol Stability
The stability of this compound is influenced by a variety of chemical and environmental factors. Its strong nucleophilic character makes it susceptible to reactions with electrophilic species present in its matrix. ives-openscience.eu
This compound is highly susceptible to oxidation, which is a primary driver of its degradation. researchgate.net However, the degradation of 3MH is often not a result of direct oxidation by molecular oxygen. researchgate.net Instead, the process is frequently mediated by other compounds that become reactive in the presence of oxygen. researchgate.net
Phenolic compounds, such as catechin (B1668976), play a significant role in the degradation of 3MH. researchgate.net In the presence of oxygen, catechins can be oxidized to form o-quinones. researchgate.net These quinones are electrophilic and can readily react with the nucleophilic thiol group of 3MH, leading to a reduction in its concentration. ives-openscience.euresearchgate.net The presence of oxygen and catechin together has been shown to accelerate the decrease of 3MH content in model solutions. researchgate.net
Table 1: Factors Influencing this compound Degradation
| Factor | Effect on this compound Stability | Research Finding |
|---|---|---|
| Oxygen | Promotes degradation | The decrease in 3MH is often indirect, mediated by other reactions initiated by oxygen. researchgate.net |
| Catechin | Accelerates degradation in the presence of oxygen | Catechin oxidizes to quinones, which then react with and degrade 3MH. researchgate.net |
Storage conditions and the natural aging process have a profound impact on the stability of this compound. Concentrations of 3MH have been observed to decrease during aging and after bottling. researchgate.net The presence of oxygen during handling and storage, such as during racking of wine, contributes significantly to the loss of this compound. researchgate.net
Studies on white wines have shown that 3MH is rather unstable during storage. ives-openscience.eu For instance, when wines were spiked with 3MH and subjected to aging at 24°C in the presence of 7 mg/L of dissolved oxygen, a notable loss of the compound was observed. ives-openscience.eu The management of factors like oxygen exposure and the content of reactive compounds such as flavan-3-ols during production and storage is critical for preserving 3MH. ives-openscience.eu
Strategies for Enhancing this compound Stability
Several strategies have been investigated to mitigate the degradation of this compound and enhance its stability over time. These approaches primarily focus on controlling oxidation and the reactivity of other chemical species.
Anthocyanins have demonstrated a protective effect on this compound. researchgate.netresearchgate.net In model wine solutions, the addition of anthocyanin extracts from young rosé wine attenuated the decrease in 3MH concentrations over a period of three weeks in hermetically sealed bottles. researchgate.net A similar protective effect was observed with the addition of commercial malvidin-3-glucoside, a specific type of anthocyanin. researchgate.net This suggests that anthocyanin monoglucosides can effectively protect volatile thiols like 3MH in wine. researchgate.net
The mechanism behind this protection is linked to the antioxidant properties of anthocyanins. nih.govmdpi.com They can inhibit oxidative stress, which is a key factor in the degradation of 3MH. nih.gov While certain phenolic compounds like catechin can promote 3MH degradation, anthocyanins appear to counteract this effect, thereby helping to stabilize the thiol. researchgate.net
Sulfur dioxide (SO2) is a crucial antioxidant used to protect this compound from degradation. researchgate.net It plays a vital role in both model solutions and complex matrices like wine by inhibiting the oxidation processes that lead to the loss of 3MH. researchgate.net The protective effect of SO2 is significant, and it can considerably reduce the negative impacts of oxygen and reactive compounds like catechin on 3MH stability. researchgate.net
The addition of SO2 is a common practice to preserve volatile thiols during winemaking and storage. researchgate.net Research has shown that SO2 and anthocyanins may act synergistically to reduce the loss of 3-mercaptohexanol. researchgate.netresearchgate.net The presence of adequate levels of free SO2 helps to quench oxidative reactions, thereby preserving the concentration of this important aroma compound. ives-openscience.euresearchgate.net
Table 2: Compounds Affecting this compound Stability
| Compound Name |
|---|
| This compound |
| Anthocyanins |
| Ascorbic acid |
| Caffeic acid |
| Carbon dioxide |
| Carbon monoxide |
| Catechin |
| Chlorogenic acid |
| Cyanidin-3-O-glucoside |
| Epicatechin |
| Epigallocatechin |
| Ethanol |
| Ethyl propiolate |
| Glutathione (B108866) |
| Hydrogen peroxide |
| Malvidin-3-glucoside |
Advanced Applications and Research Horizons of 3 Mercapto 1 Hexanol
While primarily recognized for its potent aroma contributions, 3-Mercapto-1-hexanol (3-MH) is the subject of ongoing research exploring its utility in advanced applications beyond flavor and fragrance. Investigations in food science, medicine, and nanotechnology are beginning to uncover new potential for this multifaceted thiol compound.
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